molecular formula C19H12Cl2N4OS B2583256 (E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 477305-31-0

(E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide

Cat. No. B2583256
CAS RN: 477305-31-0
M. Wt: 415.29
InChI Key: FPKMQOUJMDLQJV-FMIVXFBMSA-N
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Description

(E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide, also known as DBCO-PEG4-NHS ester, is a chemical compound used in scientific research for bioconjugation and labeling purposes. This compound is a derivative of the thiazole family and is commonly used in the field of chemical biology.

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Saad and Moustafa (2011) involved the synthesis of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one using various halo compounds. This research aimed to explore the anticancer potential of these compounds. Significant in vitro anticancer activities were observed for some derivatives, notably compounds 12 and 18, which demonstrated cytotoxic effects against different cancer cell lines, highlighting the potential of such compounds in cancer therapy Saad & Moustafa, 2011.

Multi-stimuli Responsive Materials

Lu and Xia (2016) developed a novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine 2, known as a half-cut cruciform. This molecule exhibited significant morphological and fluorescence changes in response to mechanical force and pH stimuli, showcasing its potential in developing advanced materials for security ink applications and other technologies that require environmental responsiveness Lu & Xia, 2016.

Anticancer Agents Synthesis

Tiwari et al. (2017) synthesized a series of Schiff’s bases containing thiadiazole scaffold and benzamide groups, known for their significant biological properties. The study aimed to evaluate these compounds' anticancer activity against various human cancer cell lines, including SK-MEL-2, HL-60, HeLa, and MCF-7. Compounds 7k, 7l, 7b, and 7a were identified as the most potent, exhibiting GI50 values comparable to the standard drug Adriamycin. This work underlines the importance of the thiadiazole scaffold and benzamide group in developing new anticancer agents Tiwari et al., 2017.

Photoluminescent Properties

Pepitone, Hardaker, and Gregory (2003) explored the synthesis of novel 3,4-ethylenedioxythiophene (EDOT) derivatives and their photoluminescent properties. The study led to the creation of compounds with potential applications in photoluminescent materials, contributing to the development of new materials for optoelectronic devices Pepitone et al., 2003.

properties

IUPAC Name

4-[[(E)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N4OS/c20-13-3-6-15(16(21)7-13)17-10-27-19(25-17)12(8-22)9-24-14-4-1-11(2-5-14)18(23)26/h1-7,9-10,24H,(H2,23,26)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKMQOUJMDLQJV-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide

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